2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(17)18)7-12(11)19-13/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFKEGCXBYNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with 2-fluorobenzoic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Medicinal Chemistry
2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid has been studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of benzoxazoles exhibit significant antimicrobial properties. In a study comparing various halogenated phenylbenzoxazoles, compounds demonstrated IC50 values comparable to established antimicrobial agents like ibuprofen, showcasing their potential as effective treatments against infections .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structures have been linked to cytotoxic effects against prostate carcinoma cells, indicating a potential pathway for developing new anticancer drugs .
Material Science
The unique chemical properties of this compound make it valuable in the development of advanced materials:
- Polymer Development : Its ability to act as a building block in organic synthesis allows for the creation of polymers with enhanced durability and functionality.
- Dyes and Pigments : The compound's structural characteristics contribute to its application in creating dyes with specific absorption properties.
Case Study 1: Anti-inflammatory Properties
A study focused on halogenated benzoxazoles found that certain derivatives exhibited anti-inflammatory activity with IC50 values nearing that of ibuprofen (0.101 mM). This suggests that modifications on the benzoxazole framework can yield compounds with significant therapeutic potential .
Case Study 2: Anticancer Efficacy
Research highlighted the cytotoxicity of various benzoxazole derivatives against human prostate carcinoma cells. One derivative demonstrated an IC50 value of 1.54 μM, outperforming doxorubicin (IC50 = 2.32 μM), indicating strong anticancer properties and a favorable selectivity index .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the benzoxazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)benzoxazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-(2-Chlorophenyl)-1,3-benzoxazole-6-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.
2-(2-Methylphenyl)-1,3-benzoxazole-6-carboxylic acid: Contains a methyl group instead of fluorine, affecting its hydrophobicity and steric properties.
Uniqueness
2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. The carboxylic acid group also contributes to its versatility in various chemical reactions and applications.
Biological Activity
Overview
2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid is a compound belonging to the benzoxazole family, known for its diverse applications in medicinal chemistry and material science. Its unique structure, featuring a fluorophenyl group and a carboxylic acid moiety, suggests potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings regarding its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against similar compounds.
The compound's structural formula is represented as follows:
Key Features:
- Benzoxazole Ring: Provides stability and functional versatility.
- Fluorophenyl Group: Enhances binding affinity to biological targets due to its electronic properties.
- Carboxylic Acid Group: Facilitates hydrogen bonding interactions, crucial for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Binding: Enhanced affinity due to the fluorine atom may lead to improved binding to receptors associated with various biochemical pathways.
- Hydrogen Bonding: The carboxylic acid group allows for additional stabilization of interactions with target proteins.
Antimicrobial Activity
Research has indicated that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluating various substituted benzoxazoles found that this compound demonstrated promising activity against bacterial strains such as E. coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The SAR of benzoxazole derivatives indicates that modifications at the phenyl ring significantly influence biological activity. For example:
| Compound | Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | Fluorine | TBD | Antimicrobial/Cytotoxic |
| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | Chlorine | 1.54 | Cytotoxic |
| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | Chlorine | 0.103 | Anti-inflammatory |
The presence of electron-withdrawing groups like fluorine or chlorine enhances the compound's lipophilicity and reactivity, potentially increasing its biological effectiveness .
Case Study 1: Anticancer Efficacy
In a molecular docking study assessing various benzoxazole derivatives, compounds similar to this compound showed strong binding affinities to Cyclooxygenase-2 (COX-2) and other cancer-related targets . These findings suggest that such compounds could serve as leads in the development of new anticancer agents.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of halogenated benzoxazoles found that certain derivatives exhibited IC50 values comparable to ibuprofen . This indicates that modifications on the benzoxazole framework can yield compounds with significant therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-fluorophenyl)-1,3-benzoxazole-6-carboxylic acid, and how can reaction yields be optimized?
- Methodology : A two-step approach is typically employed:
Cyclocondensation : React 2-aminophenol-6-carboxylic acid derivatives with 2-fluorobenzoyl chloride under reflux in anhydrous THF or DMF, using triethylamine as a base.
Acidification : Hydrolyze intermediates under acidic conditions (e.g., HCl/EtOH) to yield the carboxylic acid.
- Optimization : Vary reaction time (6–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1 to 1:1.2). Catalysts like DMAP may enhance cyclization efficiency .
- Data Table :
| Catalyst | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 80 | 12 | 45 |
| DMAP | 100 | 8 | 68 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 254 nm. Compare retention times to standards .
- NMR : Confirm fluorine coupling patterns in -NMR (δ -110 to -120 ppm) and aromatic protons in -NMR (δ 7.2–8.5 ppm).
- X-ray Diffraction : For unambiguous confirmation, grow single crystals via slow evaporation in DMSO/water and analyze .
Q. What solvents are suitable for solubility testing, and how does pH affect stability?
- Methodology : Test solubility in DMSO, THF, methanol, and aqueous buffers (pH 2–10). Monitor stability via UV-Vis (λ = 270 nm) over 24 hours.
- Key Finding : Soluble in DMSO (>50 mg/mL) but precipitates in pH <5 aqueous solutions due to protonation of the carboxylic acid group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in drug discovery?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the fluorophenyl and benzoxazole moieties.
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The fluorophenyl group may enhance hydrophobic binding .
- Data Table :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -8.2 | Fluorophenyl→Val523 |
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected -NMR shifts)?
- Methodology :
- 2D NMR : Perform HSQC and HMBC to assign carbons adjacent to electronegative groups (fluorine, oxygen).
- Dynamic Effects : Consider rotational barriers in the benzoxazole ring causing signal splitting. Compare to analogous compounds (e.g., 2-phenyl-1,3-benzothiazole derivatives) .
Q. What strategies improve the compound’s photostability for in vitro assays?
- Methodology :
- Light Exposure Tests : Irradiate samples under UV (365 nm) and visible light; monitor degradation via HPLC.
- Additives : Use antioxidants (e.g., BHT) or light-blocking excipients (TiO₂).
- Finding : Degrades by 15% under UV in 6 hours; <5% with 0.1% BHT .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
